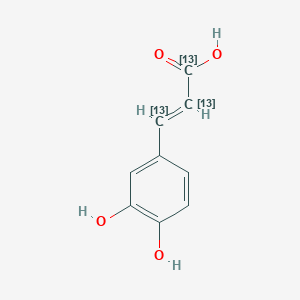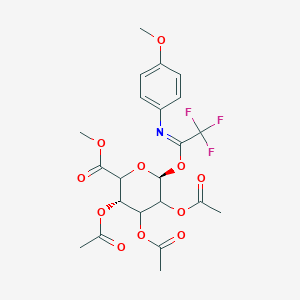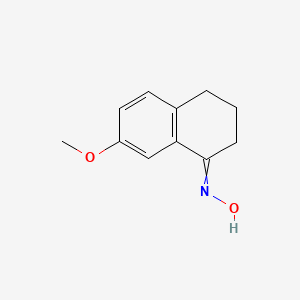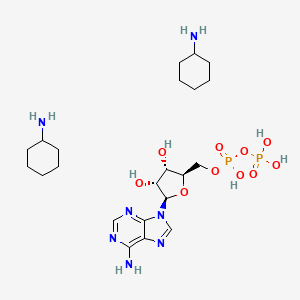
Adenosine 5'-diphosphate bis(cyclohexylammonium) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5'-diphosphate bis(cyclohexylammonium) salt (ADP-BChx) is a small molecule that has been used in a variety of scientific research applications. It is a highly stable salt form of adenosine 5'-diphosphate (ADP), a nucleotide that is essential for energy production and metabolism in all living organisms. ADP-BChx has been used in a variety of laboratory experiments, particularly in biochemistry and physiology, to study the biochemical and physiological effects of ADP.
Applications De Recherche Scientifique
Synthetic Method for Adenosine 5'-Triphosphate : A study by Tanaka et al. (1960) described a method for synthesizing adenosine 5'-triphosphate (ATP) from the guanidinium salt of adenosine 5'-phosphoramidate, which may be related to Adenosine 5'-diphosphate bis(cyclohexylammonium) salt in terms of chemical structure and reactivity (Tanaka, Honjo, Sanno, & Moriyama, 1960).
Chemosensors for ATP Determination : Huynh et al. (2013) developed chemosensors for ATP determination using molecularly imprinted polymer films, indicating potential applications in biosensing and analytical chemistry. This research may have implications for similar compounds like this compound (Huynh et al., 2013).
Antiviral Activity Against Hepatitis C Virus : A study by Koh et al. (2005) on adenosine 5'-phosphonate analogues as inhibitors of hepatitis C virus replication highlights the potential of nucleotide analogues like this compound in antiviral research (Koh et al., 2005).
Crystal Structure of Tris(hydroxymethyl)methylammonium Adenosine 5'-Diphosphate Dihydrate : Shakked et al. (1980) conducted a study on the crystal structure of Tris salt of adenosine 5'-diphosphate, which could provide insights into the structural aspects of this compound (Shakked, Viswamitra, & Singh, 1980).
Antiaggregatory Activity of Cyclohexylammonium Salt : A study by Kamilov et al. (2013) on the antiaggregatory activity of a cyclohexylammonium salt suggests possible applications in the study of blood clotting and cardiovascular diseases. This research could be relevant to understanding the biological effects of this compound (Kamilov et al., 2013).
Synthesis of Carboranyl Bis(Adenosine Diphosphate) : Vyakaranam et al. (2003) described the synthesis of the first carboranyl bis(adenosine diphosphate), which could indicate the scope for novel syntheses involving this compound (Vyakaranam, Rana, Delaney, Ledger, & Hosmane, 2003).
Mécanisme D'action
Target of Action
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, also known as ADENOSINE 5/'-DIPHOSPHATE DI(MONOCYCLOHEXYLAMMONIUM) SALT, primarily targets ADP receptors P2Y1, P2Y12, and P2X1 . These receptors play a crucial role in platelet activation .
Mode of Action
The compound interacts with its targets, the ADP receptors, affecting platelet activation. It is converted into adenosine by ecto-ADPases . This conversion results in the inhibition of platelet activation via adenosine receptors .
Biochemical Pathways
The compound is involved in the energy storage and nucleic acid metabolism pathways through its conversion into ATP by ATP synthases . It affects the cellular signaling pathways related to these processes .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of platelet activation. This is achieved through its conversion to adenosine and subsequent interaction with adenosine receptors .
Safety and Hazards
When handling Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, it is recommended to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided, and exposure should be minimized . It is also advised to provide appropriate exhaust ventilation at places where dust is formed .
Analyse Biochimique
Biochemical Properties
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is converted into ATP by ATP synthases . It affects platelet activation through its interaction with ADP receptors P2Y1, P2Y12, and P2X1 . Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .
Cellular Effects
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its conversion to adenosine by ecto-ADPases inhibits platelet activation, demonstrating its significant role in cellular processes .
Molecular Mechanism
At the molecular level, Adenosine 5’-diphosphate bis(cyclohexylammonium) salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with ADP receptors P2Y1, P2Y12, and P2X1, affecting platelet activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt vary with different dosages in animal models
Metabolic Pathways
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is involved in the metabolic pathway of ATP synthesis . It interacts with ATP synthases and is converted into ATP, affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOUEIPNDLFPCX-IDIVVRGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

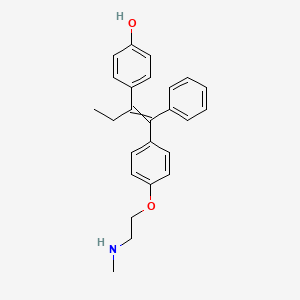

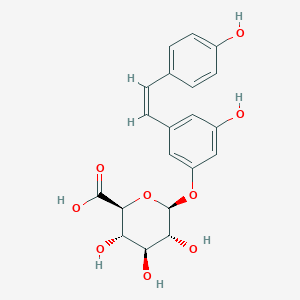
![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)
![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)



![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
